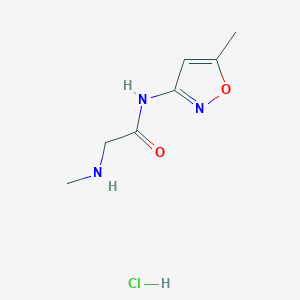
N-Methylcyclopentanamine hydrochloride
Overview
Description
N-Methylcyclopentanamine hydrochloride is a chemical compound with the CAS Number: 75098-42-9 . It has a molecular weight of 135.64 . The IUPAC name for this compound is N-cyclopentyl-N-methylamine hydrochloride .
Molecular Structure Analysis
The molecular formula of N-Methylcyclopentanamine hydrochloride is C6H14ClN . The exact mass is 135.081482 Da .Physical And Chemical Properties Analysis
N-Methylcyclopentanamine hydrochloride is a solid at room temperature . It has a density of 0.8±0.1 g/cm3 . The boiling point is 119.7±8.0 °C at 760 mmHg . The compound has a flash point of 6.9±15.8 °C .Scientific Research Applications
Neuroprotective Activities and Injury Mechanisms in Spinal Cord Injury : Minocycline hydrochloride, a derivative, exhibits neuroprotective activities and can target multiple secondary injury mechanisms in spinal cord injury. These include inflammation, oxidative stress, and excitotoxicity, among others, due to its anti-inflammatory, anti-oxidant, and anti-apoptotic properties (Shultz & Zhong, 2017).
Transdermal Drug Delivery Enhancer : Ionic liquids based on cyclic onium, including derivatives of N-Methylcyclopentanamine hydrochloride, have been studied as potential enhancers for transdermal drug delivery. This research focused on their effectiveness in improving the in vitro transdermal permeation and skin retention of drugs (Monti et al., 2017).
Pharmacological Studies in Anesthesia : Studies on derivatives like Phencyclidine hydrochloride, which is related to N-Methylcyclopentanamine hydrochloride, have been conducted to understand their pharmacological effects in creating dissociative anesthesia. These studies are crucial for the development of safe and potent intravenous anesthetics (Corssen & Domino, 1966).
Investigation of Secondary Metabolites in Drug Compounds : Research has been conducted on the determination of related substances in drug compounds, such as Chlorcyclizine Hydrochloride. This includes the identification and quantification of secondary metabolites and impurities, which is crucial for ensuring the safety and efficacy of pharmaceuticals (Yang Benxi, 2015).
Drug Metabolism in Human Tissues : Studies have explored the metabolism of N-hydroxy arylamines and heterocyclic amines by human sulfotransferases, focusing on the bioactivation of these compounds. This research is significant for understanding how drugs are metabolized in human tissues and the role of enzymes in this process (Chou, Lang, & Kadlubar, 1995).
Safety And Hazards
properties
IUPAC Name |
N-methylcyclopentanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-7-6-4-2-3-5-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMTYKUCZFYAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656401 | |
| Record name | N-Methylcyclopentanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylcyclopentanamine hydrochloride | |
CAS RN |
75098-42-9 | |
| Record name | N-Methylcyclopentanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylcyclopentanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1419261.png)


![1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate](/img/structure/B1419267.png)

![2-(4-chlorobenzenesulfonyl)-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B1419271.png)
![3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B1419272.png)



![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/structure/B1419279.png)


![3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B1419284.png)